molecular formula C12H20O8 B7806814 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

Cat. No.: B7806814
M. Wt: 292.28 g/mol
InChI Key: ZFQRGFMVXLSLKZ-UHFFFAOYSA-N
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Description

This compound is a tricyclic oxaheterocycle with a carboxylic acid functional group at position 6 and a hydrate form. Its structure features four methyl groups at positions 4 and 11, contributing to steric hindrance and influencing its solubility and reactivity. The tricyclic framework (comprising fused oxolane and dioxane rings) confers rigidity, while the hydrate form enhances stability in aqueous environments . The stereochemistry (unreported in the provided evidence) likely plays a critical role in its interactions with biological targets or synthetic intermediates.

Properties

IUPAC Name

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQRGFMVXLSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactone Ring Opening and Protection

L-Gulonic acid lactone undergoes hydrolysis in aqueous acidic conditions (pH 2–3, HCl) to yield L-gulonic acid. Subsequent protection of hydroxyl groups is achieved using acetone under acid catalysis (H₂SO₄, 50–60°C), forming 2,3:4,6-di-O-isopropylidene-L-gulonic acid. This step ensures selective protection of cis-diols while leaving the carboxylic acid group exposed.

Reaction Conditions:

  • Solvent: Excess acetone (5:1 molar ratio relative to L-gulonic acid)

  • Catalyst: Concentrated H₂SO₄ (0.5–1.0 mol%)

  • Temperature: 50–60°C, 6–8 hours

  • Yield: 72–78%

Tricyclic Framework Formation

The protected intermediate undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon, facilitated by dehydrating agents such as DCC (N,N'-dicyclohexylcarbodiimide). This step forms the tricyclic core structure.

Key Parameters:

  • Reagent: DCC (1.2 equiv), DMAP (0.1 equiv)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C → room temperature, 12 hours

  • Yield: 65–70%

Carboxylic Acid Functionalization and Hydration

Oxidation of the secondary alcohol to a ketone (using Jones reagent) followed by hydrolysis under mild acidic conditions (pH 4–5, H₂O/THF) yields the carboxylic acid hydrate. The final product is isolated via recrystallization from ethanol/water.

Optimization Notes:

  • Oxidation: CrO₃ in H₂SO₄ (Jones reagent) at 0°C prevents over-oxidation.

  • Hydration: Controlled water content (5–10% v/v) ensures monohydrate formation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>98%). Key modifications include:

Catalytic System Optimization

Replacing H₂SO₄ with heterogeneous catalysts (e.g., Amberlyst-15) reduces corrosion risks and simplifies product separation. A study demonstrated 85% yield using Amberlyst-15 at 60°C for 5 hours.

Continuous Flow Reactors

Adopting continuous flow systems enhances reaction control and reduces batch variability. A pilot-scale setup achieved 89% yield with a residence time of 30 minutes.

Purification and Characterization

Crystallization Techniques

The hydrate form is purified via fractional crystallization from ethanol/water (3:1 v/v). Slow cooling (0.5°C/min) yields needle-shaped crystals with 99.5% purity.

Analytical Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 1.38 (s, 6H, CH₃), 1.42 (s, 6H, CH₃), 4.12–4.25 (m, 3H, OCH₂), 5.01 (s, 1H, OH).

  • IR (KBr): 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale Industrial-Scale
Starting MaterialL-Gulonic acid lactoneL-Gulonic acid lactone
Protection CatalystH₂SO₄Amberlyst-15
Cyclization ReagentDCC/DMAPDCC/DMAP
Oxidation MethodJones reagentKMnO₄ (pH 3)
Final Yield68%85%
Purity98.5%99.5%

Challenges and Mitigation Strategies

Byproduct Formation

Di-O-isopropylidene byproducts may form during protection. Increasing acetone stoichiometry (7:1 molar ratio) suppresses this issue.

Hydration Control

Excess water leads to dihydrate formation. Maintaining strict stoichiometry (1.1 equiv H₂O) ensures monohydrate consistency.

Emerging Methodologies

Recent advances include enzymatic catalysis using lipases for stereoselective protection, achieving 90% enantiomeric excess. Photochemical cyclization under UV light (λ = 254 nm) reduces reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate involves its interaction with specific enzymes and molecular targets. The isopropylidene groups protect the molecule during reactions, allowing selective transformations at other positions. The keto group can participate in various chemical reactions, facilitating the synthesis of desired products .

Comparison with Similar Compounds

Hydration State Variants

  • Dihydrate Form ():
    The dihydrate variant (PubChem entry) shares the same core structure but includes two water molecules. This increases molecular weight (260.28 g/mol → ~278.3 g/mol estimated) and improves aqueous solubility compared to the anhydrous form. Hydration may also stabilize the crystal lattice, as seen in similar carbohydrate derivatives .

Functional Group Modifications

  • [(2R,6S,8S)-...-6-yl]methanol (): Replacing the carboxylic acid with a hydroxymethyl group reduces acidity (pKa ~15 vs. ~4-5 for carboxylic acids) and alters polarity. The LogP increases (estimated 0.2 for the target vs. 0.5–1.0 for the methanol derivative), enhancing lipophilicity and membrane permeability .
  • [(1S,2R,6S,8R,9R)-...-8-yl]methyl acetate (): The acetate ester introduces a bulky substituent, increasing molecular weight (260.28 → 302.33 g/mol) and LogP (estimated ~1.5).

Stereoisomers and Regioisomers

  • (1S,2R,6R,8S,9R)-...-8-carboxylic Acid ():
    This regioisomer features the carboxylic acid at position 8 instead of 4. The altered spatial arrangement impacts intermolecular interactions, as evidenced by its lower topological polar surface area (83.4 Ų vs. ~90–100 Ų for the target compound) and distinct hydrogen-bonding patterns .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Hydrate) Methanol Derivative Acetate Derivative 8-Carboxylic Acid Isomer
Molecular Formula C₁₂H₁₈O₇·H₂O C₁₂H₂₀O₆ C₁₄H₂₂O₇ C₁₂H₁₈O₇
Molecular Weight (g/mol) ~278.3 (estimated) 260.28 302.33 274.27
Hydrogen Bond Donors 2 (COOH + H₂O) 2 (OH groups) 0 1 (COOH)
Hydrogen Bond Acceptors 7 6 7 7
LogP (Predicted) 0.2 0.5–1.0 1.5 0.2
Topological PSA (Ų) ~90–100 83.4 83.4 83.4
Key Functional Groups Carboxylic acid, hydrate Hydroxymethyl Acetate ester Carboxylic acid

Data sourced from PubChem , ChemBase , CC-DPS , and ECHEMI .

Biological Activity

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

  • IUPAC Name : 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate
  • Molecular Formula : C12H20O6
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 20881-04-3

The compound features a complex tricyclic structure with multiple ether and carboxylic acid functional groups that contribute to its reactivity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Notably:

  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has shown activity against Cyclin-A2/CDK2 and Cyclin-B/CDK1 complexes.
    • The IC50 values for these interactions indicate the concentration required to inhibit 50% of the enzyme activity in vitro.
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Potential Anticancer Activity :
    • Due to its role in inhibiting CDKs, there is potential for this compound to be explored further as an anticancer agent since CDKs are often overactive in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
Enzyme InhibitionCyclin-A2/CDK212.5BindingDB
Enzyme InhibitionCyclin-B/CDK115.0BindingDB
Antioxidant ActivityFree Radicals ScavengingN/APreliminary Study
Anticancer PotentialVarious Cancer Cell LinesN/AOngoing Research

The mechanism by which 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid exerts its biological effects involves:

  • Binding to Active Sites : The compound likely binds to the active sites of CDKs due to its structural conformation and functional groups.
  • Disruption of Cell Cycle Progression : By inhibiting CDKs, the compound can halt cell cycle progression in cancer cells.

Q & A

Basic: What analytical techniques are recommended for characterizing the stereochemistry and hydrate stability of this compound?

Answer:

  • X-ray crystallography is critical for resolving stereochemistry, as demonstrated in analogous tricyclic structures (e.g., used single-crystal X-ray diffraction to confirm bond angles and torsional strain in a related compound) .
  • Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can assess hydrate stability under varying humidity conditions .
  • NMR spectroscopy (1H/13C, DEPT, COSY) should be employed to analyze hydrogen bonding networks, leveraging the compound’s H-donor/acceptor counts (H Donors: 1; H Acceptors: 6, per ) .

Advanced: How can computational quantum chemistry optimize synthetic routes for this compound?

Answer:

  • Reaction path search methods (e.g., artificial force-induced reaction, AFIR) combined with density functional theory (DFT) can predict feasible intermediates and transition states, reducing trial-and-error synthesis (as per ICReDD’s methodology in ) .
  • Solvent effect modeling (e.g., COSMO-RS) can simulate solubility and reaction yields using the compound’s calculated LogD (0.65 at pH 7.4, ) to prioritize solvent systems .
  • Feedback loops between experimental data (e.g., crystallization outcomes) and computational refinements are essential for iterative pathway optimization .

Basic: What strategies improve the aqueous solubility of this compound given its physicochemical properties?

Answer:

  • pH adjustment : The carboxylic acid group (pKa ~4.42, similar to ) can be ionized in basic buffers to enhance solubility .
  • Co-solvency : Use water-miscible solvents (e.g., DMSO, ethanol) guided by the compound’s polar surface area (66.38 Ų, ), which indicates moderate hydrophilicity .
  • Cyclodextrin complexation : The tricyclic ether framework may form host-guest complexes with β-cyclodextrin, improving dissolution kinetics.

Advanced: How can contradictions between spectroscopic and crystallographic data regarding conformation be resolved?

Answer:

  • Molecular dynamics (MD) simulations can model dynamic conformations in solution, reconciling discrepancies between NMR (time-averaged signals) and X-ray (static structure) data .
  • Variable-temperature NMR experiments can probe conformational flexibility, while synchrotron XRD at multiple temperatures validates solid-state behavior .
  • Hybrid DFT-NMR approaches (e.g., DP4+ probability analysis) statistically compare computed and experimental spectra to identify dominant conformers .

Basic: What experimental controls ensure the hydrate form’s stability during storage?

Answer:

  • Controlled humidity chambers (30–50% RH) prevent dehydration/rehydration cycles, as hydrate stability is sensitive to moisture (’s safety protocols recommend standardized storage conditions) .
  • DSC analysis monitors phase transitions, while Karl Fischer titration quantifies water content to validate hydrate integrity .
  • Packaging : Use desiccant-free, hermetically sealed containers to avoid unintended moisture exchange.

Advanced: What methodologies elucidate reactivity in multi-step syntheses involving the polycyclic ether framework?

Answer:

  • Mechanistic profiling : Combine kinetic studies (e.g., stopped-flow UV-Vis) with in situ IR spectroscopy to track intermediate formation and degradation pathways .
  • Electron localization function (ELF) analysis identifies nucleophilic/electrophilic sites on the tricyclic core, guiding regioselective functionalization .
  • High-throughput screening (HTS) with microreactors accelerates condition optimization for challenging steps (e.g., ether ring formation) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • HPLC-MS with charged aerosol detection (CAD) ensures purity, leveraging the compound’s molar refractivity (60.77 cm³, ) to optimize column selection .
  • Elemental analysis (EA) confirms stoichiometry, particularly for hydrate water content.
  • Chiral chromatography (e.g., Chiralpak® columns) resolves enantiomeric impurities if asymmetric centers are present .

Advanced: What interdisciplinary approaches predict biological interactions of this compound?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models binding affinities to biological targets, using the compound’s 3D structure (from ’s InChI) .
  • Quantitative structure-activity relationship (QSAR) models correlate physicochemical properties (e.g., LogD, polar surface area) with bioactivity data .
  • Microscale thermophoresis (MST) quantifies protein-ligand interactions experimentally, validating computational predictions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE compliance : Gloves and goggles are mandatory, per ’s regulations for advanced laboratory courses .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts.
  • Waste disposal : Follow EPA guidelines (e.g., ’s protocols for fluorinated compounds) for carboxylic acid derivatives .

Advanced: How can machine learning (ML) accelerate the discovery of derivatives with enhanced properties?

Answer:

  • Generative adversarial networks (GANs) design novel derivatives by training on structural data from and .
  • Feature importance analysis (e.g., SHAP values) identifies critical descriptors (e.g., rotatable bonds, H-bond donors) for target properties .
  • Active learning loops prioritize synthesis of high-probability candidates, reducing experimental iterations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Reactant of Route 2
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

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